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Compound of Interest

Compound Name: trideuterio(113C)methanol

Cat. No.: B15088662

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in chromatographic techniques
such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass
Spectrometry (LC-MS), the use of a reliable internal standard is paramount for achieving
accurate and precise results. An ideal internal standard co-elutes with the analyte of interest
and exhibits similar ionization and fragmentation behavior, thereby compensating for variations
in sample preparation, injection volume, and instrument response. Trideuterio(*3C)methanol
(13CDsOH) represents a superior choice as an internal standard for the quantification of
methanol and related small molecules. Its unique isotopic labeling, combining both deuterium
and carbon-13, provides distinct advantages over singly labeled standards.

The primary benefit of using a stable isotope-labeled internal standard is its chemical similarity
to the analyte, ensuring it behaves nearly identically during extraction and chromatography.
The mass difference allows for its distinction from the analyte by the mass spectrometer.
Trideuterio(*3C)methanol offers a significant mass shift of +4 atomic mass units (amu)
compared to unlabeled methanol (CHsOH), effectively moving its mass spectral signal away
from any potential interference from the analyte's naturally occurring isotopes. This dual-
labeling strategy minimizes cross-talk between the analyte and internal standard signals,
leading to enhanced accuracy and a lower limit of quantification.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15088662?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15088662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

This document provides detailed application notes and protocols for the use of
trideuterio(*3C)methanol as an internal standard in chromatographic applications, tailored for
researchers, scientists, and professionals in drug development.

Physicochemical Properties and Mass Spectral Data

A thorough understanding of the internal standard's properties is crucial for method
development.

Property Value

Chemical Formula 13CDsOH

Molecular Weight 36.07 g/mol

Boiling Point ~65 °C

Purity Typically >99 atom % 13C, >98 atom % D
Storage 2-8°C, protected from moisture

Mass Spectrometry Fragmentation:

Under electron ionization (El) for GC-MS, methanol and its isotopologues undergo
characteristic fragmentation. The primary ions for monitoring are selected based on their
abundance and specificity.

Compound Parent lon (M+) [m/z] Major Fragment lons [m/z]

Methanol (CHsOH) 32 31, 29, 15

Trideuterio(*3C)methanol

36 34, 30, 16
(13CD3OH)

Application: Quantification of Methanol in Biological
Matrices (e.g., Plasma) by GC-MS
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This protocol outlines a headspace gas chromatography-mass spectrometry (HS-GC-MS)
method for the sensitive and specific quantification of methanol in plasma, a critical analysis in
toxicology and metabolic studies.

Experimental Protocol

1. Materials and Reagents:

o Methanol (analytical standard)

 Trideuterio(**C)methanol (internal standard)

e Human plasma (blank)

e Perchloric acid (70%)

e Sodium chloride

o Deionized water

e 20 mL headspace vials with magnetic crimp caps

2. Preparation of Standards and Internal Standard Stock Solutions:

o Methanol Stock Solution (1 mg/mL): Accurately weigh 100 mg of methanol and dissolve in
100 mL of deionized water.

« Internal Standard Stock Solution (100 pg/mL): Accurately weigh 10 mg of
trideuterio(*3C)methanol and dissolve in 100 mL of deionized water.

o Working Internal Standard Solution (10 pug/mL): Dilute the internal standard stock solution
1:10 with deionized water.

3. Preparation of Calibration Standards and Quality Control Samples:

o Spike blank human plasma with appropriate volumes of the methanol stock solution to
prepare calibration standards at concentrations ranging from 1 to 500 pg/mL.
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Prepare quality control (QC) samples at low, medium, and high concentrations in the same
manner.

. Sample Preparation:

Pipette 500 pL of plasma sample, calibration standard, or QC sample into a 20 mL
headspace vial.

Add 50 pL of the working internal standard solution (10 pg/mL) to each vial.
Add 100 pL of 70% perchloric acid to precipitate proteins.

Add 1 g of sodium chloride to each vial to increase the partitioning of methanol into the
headspace.

Immediately seal the vials with magnetic crimp caps.
Vortex each vial for 10 seconds.

. GC-MS Instrumental Conditions:
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Parameter

Setting

Gas Chromatograph

Agilent 7890B GC or equivalent

Column

DB-624 or similar polar capillary column (30 m x
0.25 mm, 1.4 pm)

Injector Temperature

200°C

Oven Program

40°C (hold 5 min), ramp to 180°C at 20°C/min

Carrier Gas

Helium at 1.2 mL/min

Headspace Autosampler

Incubation Temperature

80°C

Incubation Time

20 minutes

Injection Volume

1 mL (headspace)

Mass Spectrometer

Agilent 5977B MSD or equivalent

lonization Mode

Electron lonization (El) at 70 eV

Acquisition Mode

Selected lon Monitoring (SIM)

lons Monitored

Methanol: 31 (quantifier), 29 (qualifier)
13CDsOH: 34 (quantifier), 30 (qualifier)

MS Source Temperature

230°C

MS Quadrupole Temp.

150°C

Data Presentation

Table 1: Calibration Curve Data for Methanol in Plasma
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Concentration (ug/mL)

AnalytellS Peak Area Ratio

% Accuracy
(Mean * SD, n=3)

1 0.025 + 0.002 102.3
5 0.128 + 0.009 98.7
25 0.645 + 0.041 101.5
100 2.58+0.15 99.2
250 6.42 +0.38 100.8
500 12.91 +0.75 99.6
Linearity (r?) >0.998

Table 2: Precision and Accuracy of Quality Control Samples

. Measured Intra-day

Nominal Conc. o
QC Level Conc. (Mean £  Precision Accuracy (%)

(g/mL) i}

SD, n=5) (%RSD)

Low 10 9.8+0.5 51 98.0
Medium 150 153.2+6.1 4.0 102.1
High 400 394.8 +18.2 4.6 98.7

Workflow Diagram
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Sample Preparation

Plasma Sample/Standard/QC (500 pL)

Add *CD3OH IS (50 pL)

Add Perchloric Acid (100 pL)

Add NaCl (1 g)

Seal Vial

Vortex

S Analysis
v

Incubate (80°C, 20 min)

Inject Headspace (1 mL)

GC Separation

MS Detection (SIM)

Data Prvcessing

Peak Integration

\
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HS-GC-MS workflow for methanol quantification.
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Application: Quantification of Formaldehyde (as
derivative) in Cell Culture Media by LC-MS/MS

Methanol can be metabolized to formaldehyde. This protocol describes the quantification of
formaldehyde by derivatizing it with 2,4-dinitrophenylhydrazine (DNPH) and using
trideuterio(**C)methanol-derived formaldehyde as an internal standard. For this application,
13CD20 would be the derivatized internal standard.

Experimental Protocol

1. Materials and Reagents:

o Formaldehyde (analytical standard)

o Trideuterio(*3C)methanol (for in-situ generation of 13CD20 standard)

e 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile with phosphoric acid)
e Cell culture media (blank)

e Acetonitrile (LC-MS grade)

e Formic acid (LC-MS grade)

e Deionized water (LC-MS grade)

2. Preparation of Standards and Internal Standard:

o Formaldehyde Stock Solution (1 mg/mL): Prepare in deionized water.

¢ Internal Standard Preparation: A certified 13CD2-DNPH standard is recommended.
Alternatively, 3CD20 can be generated from *3CDsOH via oxidation, but this is a complex
process requiring specialized synthesis. For this protocol, we assume the use of a
commercially available 13CD2-DNPH standard solution.

e Working Internal Standard Solution (1 pg/mL of 13CD2-DNPH): Prepare in acetonitrile.

3. Sample Preparation and Derivatization:
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To 200 pL of cell culture media, add 20 puL of the working internal standard solution.

Add 200 pL of the DNPH solution.

Vortex and incubate at 40°C for 30 minutes.

Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

Transfer the supernatant to an LC-MS vial for analysis.

. LC-MS/MS Instrumental Conditions:

Parameter

Setting

Ligquid Chromatograph

Waters ACQUITY UPLC I-Class or equivalent

Column

C18 column (e.g., Waters BEH C18, 2.1 x 50
mm, 1.7 um)

Mobile Phase A

0.1% Formic acid in water

Mobile Phase B

0.1% Formic acid in acetonitrile

Gradient 30% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min

Column Temperature 40°C

Injection Volume 5puL

Mass Spectrometer

Waters Xevo TQ-S or equivalent

lonization Mode

Electrospray lonization (ESI), Negative

MRM Transitions

FA-DNPH: 209 > 163 3CD2-DNPH: 212 > 165

Capillary Voltage 2.5 kv
Source Temperature 150°C
Desolvation Temp. 500°C
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Logical Relationship Diagram

Formaldehyde (CH:0) Trideuterio(*3C)formaldehyde

FA-DNPH 13CD2-DNPH
(m/z 209) (m/z 212)

LC Separation

MS/MS Detection
MRM

(13CD20)
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Logical flow for formaldehyde analysis.

Conclusion

Trideuterio(*3C)methanol is a highly effective internal standard for the quantitative analysis of
methanol and its metabolites by GC-MS and LC-MS. Its key advantages, including chemical
equivalence to the analyte and a significant mass difference that avoids isotopic interference,
contribute to the development of robust, accurate, and sensitive analytical methods. The
protocols provided herein offer a foundation for researchers to implement this superior internal
standard in their own studies, enhancing the quality and reliability of their quantitative data.
Careful method validation is, as always, recommended to ensure performance for the specific
matrix and concentration range of interest.

 To cite this document: BenchChem. [Application Notes and Protocols:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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